molecular formula C8H15NO5 B575431 2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid CAS No. 161551-77-5

2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid

Cat. No.: B575431
CAS No.: 161551-77-5
M. Wt: 205.21
InChI Key: VCXLXVYZSSIGPO-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for temporary protection of amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid typically involves the reaction of 2-amino-2-methoxyacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid primarily involves the protection and deprotection of amino groups. The Boc group is introduced to the amino group under basic conditions, forming a stable carbamate linkage. This protects the amino group from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid is unique due to its specific structure, which combines the Boc protecting group with a methoxyacetic acid moiety. This combination offers distinct reactivity and stability profiles, making it suitable for specialized applications in organic synthesis and peptide chemistry .

Properties

IUPAC Name

2-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9-5(13-4)6(10)11/h5H,1-4H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXLXVYZSSIGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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